molecular formula C22H32N2O5 B12759509 Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate CAS No. 156724-47-9

Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate

Cat. No.: B12759509
CAS No.: 156724-47-9
M. Wt: 404.5 g/mol
InChI Key: DJGAUJIDNAGYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Atomic Connectivity Analysis

The molecular formula of methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate is C22H32N2O5 , as confirmed by its CAS registry entry (51490-33-6) . This formula corresponds to a molecular weight of 428.50 g/mol , accounting for 22 carbon atoms, 32 hydrogens, 2 nitrogens, and 5 oxygens.

Atomic connectivity reveals a piperidine ring substituted at the 1-position with a 2-(1,3-dioxan-2-yl)ethyl group and at the 4-position with an N-phenylpropionamide moiety. The 3-piperidinecarboxylate ester completes the substitution pattern. The 1,3-dioxane ring adopts a chair conformation, with the ethylene linker facilitating spatial flexibility between the dioxane and piperidine systems .

Element Count Bonding Environment
Carbon 22 Aliphatic, aromatic, carbonyl
Hydrogen 32 C-H (sp3, sp2)
Nitrogen 2 Secondary amine (piperidine), tertiary amide
Oxygen 5 Ether (dioxane), ester, amide carbonyl

The ester group at position 3 introduces a polarizable carbonyl, while the N-phenylpropionamide at position 4 contributes planar rigidity due to resonance stabilization .

Spectroscopic Characterization via SMILES and InChI Representations

The SMILES notation for this compound is COC(=O)C1CN(CCC2OCCO2)CC(N(C(=O)CC)C3=CC=CC=C3)C1, encoding the following features:

  • COC(=O): Methyl ester at position 3
  • C1CN(...)CC(...)C1: Piperidine ring (positions 1–6)
  • CCC2OCCO2: 2-(1,3-dioxan-2-yl)ethyl substituent
  • N(C(=O)CC)C6=CC=CC=C6: N-phenylpropionamide at position 4

The InChIKey UYVXKQSHHMFGQK-UHFFFAOYSA-N uniquely identifies the stereochemical and connectivity features, though specific stereodescriptors are absent in the provided data . The InChI string delineates:

  • Main layer : Connectivity of the piperidine-dioxane hybrid scaffold
  • Charge layer : Neutral molecule
  • Stereochemical layer : Undefined stereochemistry (no tetrahedral or geometric stereodescriptors)

Comparative analysis with Norcarfentanil (C16H22N2O3), a related 4-piperidinecarboxylate, highlights the additional complexity introduced by the dioxane-ethyl spacer and propionamide group in the target compound .

Conformational Analysis of Piperidine-Dioxane Hybrid Architecture

The piperidine ring predominantly adopts a chair conformation, with the 3-carboxylate ester occupying an equatorial position to minimize 1,3-diaxial interactions. The 1-(2-(1,3-dioxan-2-yl)ethyl) substituent introduces conformational flexibility:

  • The ethylene linker (-CH2-CH2-) permits rotation, enabling the dioxane ring to adopt pseudoequatorial or pseudoaxial orientations relative to the piperidine chair .
  • The 1,3-dioxane ring itself exists in a chair conformation, with methylene groups at positions 2 and 4 avoiding eclipsing interactions .

Torsional angles critical to the hybrid architecture include:

  • C1-N-C2-C3 : Governs orientation of the dioxane-ethyl chain
  • C4-N-C7-O1 : Influences planarity of the phenylpropionamide group

Electronic effects from the ester and amide carbonyls further stabilize the conformation through dipole-dipole interactions and hydrogen bonding with adjacent CH2 groups .

Comparative Structural Analysis with Related 4-Piperidinecarboxylate Derivatives

Compound Molecular Formula Key Structural Features Molecular Weight (g/mol)
Target compound C22H32N2O5 3-Carboxylate, 1-(dioxane-ethyl), 4-(N-phenylpropionamide) 428.50
Norcarfentanil C16H22N2O3 4-Carboxylate, 4-(N-phenylpropionamide) 290.36
Methyl piperidine-4-carboxylate C7H13NO2 4-Carboxylate, unsubstituted piperidine 143.19
Despropionyl Carfentanil C21H26N2O2 4-Carboxylate, 1-phenethyl, 4-anilino 338.40

Key structural distinctions:

  • Substituent complexity : The target compound’s dioxane-ethyl chain and 3-carboxylate ester differentiate it from simpler analogs like methyl piperidine-4-carboxylate .
  • Amide vs. anilino groups : Compared to Despropionyl Carfentanil’s 4-anilino group , the target compound’s N-phenylpropionamide enhances rigidity via resonance stabilization .
  • Spatial demands : The dioxane-ethyl spacer increases steric bulk compared to Norcarfentanil’s compact 4-substituent, potentially influencing receptor binding or solubility .

Properties

CAS No.

156724-47-9

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 1-[2-(1,3-dioxan-2-yl)ethyl]-4-(N-propanoylanilino)piperidine-3-carboxylate

InChI

InChI=1S/C22H32N2O5/c1-3-20(25)24(17-8-5-4-6-9-17)19-10-12-23(16-18(19)22(26)27-2)13-11-21-28-14-7-15-29-21/h4-6,8-9,18-19,21H,3,7,10-16H2,1-2H3

InChI Key

DJGAUJIDNAGYMR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1C(=O)OC)CCC2OCCCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Core

The piperidine ring is commonly synthesized via cyclization reactions starting from appropriate amino alcohols or amino acids. For example, a substituted piperidinecarboxylate can be prepared by cyclization of amino acid derivatives under acidic or basic conditions, followed by esterification to yield the methyl ester.

Acylation of the Aniline Group

The aniline nitrogen at the 4-position of the piperidine ring is acylated with propionyl chloride or propionic anhydride to introduce the 1-oxopropyl group. This step is usually performed in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid and to drive the reaction to completion.

Final Esterification and Purification

The methyl ester at the 3-position is typically formed by esterification of the corresponding carboxylic acid intermediate using methanol and an acid catalyst or by direct methylation using diazomethane. The final product is purified by column chromatography or recrystallization.

Representative Synthetic Procedure (Based on Analogous Piperidine Derivatives)

Step Reagents and Conditions Outcome Yield (%)
1. Piperidine ring formation Cyclization of amino acid derivative under acidic conditions Substituted piperidinecarboxylic acid 80-90
2. 1,3-Dioxane ring formation Reaction of aldehyde with ethylene glycol, acid catalysis 1,3-Dioxane substituted intermediate 85-95
3. Alkylation/attachment of 1,3-dioxane moiety Nucleophilic substitution or reductive amination Piperidine with 1,3-dioxane side chain 75-85
4. Acylation of aniline nitrogen Propionyl chloride, triethylamine, solvent (e.g., dichloromethane) N-propanoylanilino substituted piperidine 80-90
5. Esterification Methanol, acid catalyst or diazomethane methylation Methyl ester final product 85-95

Research Findings and Optimization Notes

  • The use of mild acid catalysts during 1,3-dioxane formation prevents decomposition of sensitive groups.
  • Triethylamine or other organic bases are essential during acylation to avoid side reactions.
  • Purification by silica gel chromatography using chloroform-methanol mixtures is effective for isolating the pure compound.
  • Reaction monitoring by TLC and mass spectrometry ensures high purity and yield.
  • Analogous compounds such as methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate have been synthesized with yields above 90%, indicating the robustness of the acylation and esterification steps.

Comparative Analysis with Related Compounds

Compound Key Functional Groups Synthesis Highlights Typical Yield (%)
This compound Piperidine, 1,3-dioxane, N-propanoylanilino, methyl ester Multi-step synthesis involving acetal formation, acylation, esterification 75-95
Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate Piperidine, N-propanoylanilino, methyl ester Acylation of aniline, esterification 90-95
Lofentanyl (analog) Piperidine, phenylethyl, N-propanoylanilino, methyl ester Similar acylation and esterification steps 80-90

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions may yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate involves its interaction with molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Pharmacological Data (Analgesic Activity) Reference
Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate C24H33N3O6 1,3-Dioxan-ethyl, methyl carboxylate, phenylamino propanoyl No direct data; inferred high potency due to structural similarity to R 31 833 .
Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) C24H29N3O4 Phenylethyl, methyl carboxylate, phenylamino propanoyl ED50 = 0.00032 mg/kg (10,031× morphine); high safety margin (LD50/ED50 >25,000) .
Remifentanil C20H28N2O5 Methoxypropyl, methyl carboxylate, phenylamino propanoyl Ultra-short-acting µ-opioid agonist; rapid hydrolysis by esterases (t1/2 ~3–10 min) .
Ethyl 1-(3-phenylpropanoyl)-4-piperidinecarboxylate C17H23NO3 Ethyl carboxylate, phenylpropanoyl No pharmacological data; simpler structure suggests lower potency compared to fentanyl analogs .

Key Findings

Impact of 1,3-Dioxan Substituent: The 1,3-dioxan-ethyl group in the target compound replaces the phenylethyl group in R 31 833.

Role of the Methyl Carboxylate :
The methyl carboxylate at the 3-position is conserved in remifentanil and R 31 833. This group facilitates esterase-mediated hydrolysis, a feature exploited in remifentanil for rapid inactivation. However, the target compound’s dioxane group may sterically hinder esterase access, altering its pharmacokinetics .

Phenylamino Propanoyl Group: The 4-position phenylamino propanoyl group is critical for µ-opioid receptor affinity. Its presence in R 31 833 and remifentanil correlates with extreme potency (ED50 values in µg/kg range). The target compound likely retains this activity but may exhibit modified receptor interaction due to steric effects from the dioxane substituent .

Biological Activity

Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate is a synthetic compound with potential pharmacological applications. Its structure suggests it belongs to a class of compounds that may exhibit significant biological activity, particularly in the context of analgesics and other therapeutic areas. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C22H32N2O5. The compound features a piperidine ring, which is common in many biologically active molecules, and a dioxane moiety that may influence its solubility and bioavailability.

Structural Information

PropertyValue
Molecular FormulaC22H32N2O5
SMILESCCC(=O)N(C1CCN(CC1C(=O)OC)CCC2OCCCO2)C3=CC=CC=C3
InChIInChI=1S/C22H32N2O5/c1-3...
InChIKeyDJGAUJIDNAGYMR-UHFFFAOYSA-N

Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, derivatives within the 4-anilidopiperidine class have shown high μ-opioid receptor affinity and low δ and κ receptor activity .

Case Study: Fentanyl Derivatives
A comparative analysis with fentanyl-related compounds reveals that modifications to the piperidine structure can significantly affect potency. For example, fentanyl derivatives have demonstrated IC50 values in the nanomolar range for μ-opioid receptors, indicating strong analgesic potential . Although direct data for the compound are lacking, its structural characteristics suggest it could yield similar or enhanced activity.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. The predicted collision cross-section (CCS) data for ionized forms of the compound provide insights into its behavior in biological systems:

Adductm/zPredicted CCS (Ų)
[M+H]+405.23838198.9
[M+Na]+427.22032207.6
[M-H]-403.22382205.3

This data can help predict how the compound will interact with biological membranes and its distribution within the body.

Potential Therapeutic Uses

Given its structural features and preliminary insights into biological activity, this compound may be explored for various therapeutic applications:

  • Pain Management : Due to its potential analgesic properties.
  • Neurological Disorders : Similar compounds have been investigated for their effects on pain pathways and neurological functions.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Key variables include reaction temperature, solvent selection (e.g., propionic anhydride for acylation), and inert atmosphere (argon) to prevent side reactions. For example, refluxing with propionic anhydride under argon for 12 hours achieved a 79.9% yield in a structurally analogous piperidine derivative . Purification steps, such as basification with NaOH and extraction with CHCl₃, are critical to isolate the product. Monitor reaction progress via TLC or HPLC, referencing mobile-phase preparation (methanol/buffer solutions) for analytical consistency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.40–7.24, methyl ester at δ 3.78) and GC/MS for molecular ion confirmation (e.g., m/z 380 for a related piperidinecarboxylate) . Compare experimental spectra with computational predictions (e.g., PubChem data for analogous structures) to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies can predict reactivity or optimize reaction pathways for this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. ICReDD’s integrated approach combines computational path searches with experimental feedback, reducing trial-and-error inefficiencies. For instance, reaction path simulations could optimize the acylation step by identifying energy barriers in the propionyl-group addition .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., the 1,3-dioxane ring or phenylamino group) and assess biological activity. For example, replacing the methyl ester with ethyl in a related compound altered metabolic stability . Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate structural changes with functional outcomes .

Q. What methodologies resolve contradictions in solubility or stability data across studies?

  • Methodological Answer : Standardize solvent systems (e.g., buffer pH 4.6 for HPLC analysis) and control humidity/temperature during experiments . For stability conflicts, conduct accelerated degradation studies under varying conditions (light, heat) and analyze degradation products via LC-MS. Cross-reference solubility data with logP predictions from software like ACD/Labs .

Q. How can researchers improve the metabolic stability of this compound for pharmacological applications?

  • Methodological Answer : Introduce steric hindrance (e.g., tert-butyl groups) or replace labile moieties (e.g., ester-to-amide substitutions). For example, tert-butoxycarbonyl (Boc) protection in a related piperidine derivative enhanced stability during in vitro assays . Validate modifications using hepatic microsome assays and compare half-lives .

Q. What experimental designs mitigate risks in scaling up the synthesis?

  • Methodological Answer : Use flow chemistry for exothermic steps (e.g., anhydride reactions) and optimize catalyst loading (e.g., transition-metal catalysts for coupling reactions). Pilot-scale trials should monitor heat transfer and mixing efficiency, referencing reactor design principles in CRDC subclass RDF2050112 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.